2-Hydroxyethyl myristate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

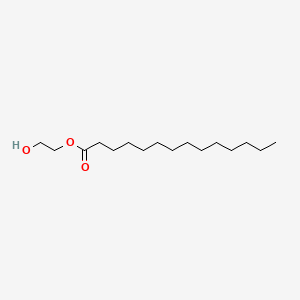

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxyethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWOTZXBYVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-89-1 | |

| Record name | Polyethylene glycol monomyristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90944767 | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-18-5 | |

| Record name | Tetradecanoic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22122-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxyethyl myristate (CAS No. 22122-18-5). This compound, an ester of myristic acid and ethylene glycol, finds applications in the pharmaceutical and cosmetic industries as an emollient, solvent, and consistency agent. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and predicting its behavior in biological systems. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides a logical workflow for the determination of these properties.

Chemical Identity

-

IUPAC Name: 2-hydroxyethyl tetradecanoate

-

Synonyms: Ethylene glycol monomyristate, Glycol myristate, Tetradecanoic acid, 2-hydroxyethyl ester, Myristic acid, 2-hydroxyethyl ester[1]

-

CAS Number: 22122-18-5[1]

-

Molecular Formula: C₁₆H₃₂O₃[1]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, absorption, and distribution characteristics.

| Property | Value | Reference |

| Molecular Weight | 272.42 g/mol | [1] |

| Melting Point | 44-45 °C | [1] |

| Boiling Point | 382.2 °C at 760 mmHg | [1] |

| Density | 0.927 g/cm³ | [1] |

| Vapor Pressure | 2.05E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.453 | [1] |

| pKa (Predicted) | 13.90 ± 0.10 | [1] |

| Solubility | Insoluble in water; Soluble in many organic solvents such as ethanol and acetone. | Inferred from properties of similar long-chain esters.[2][3][4] |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be high due to its long alkyl chain. |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8]

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as per OECD Guideline 102.

-

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus:

-

Melting point apparatus with a heating block and a means of controlled heating.

-

Capillary tubes (closed at one end).

-

Calibrated thermometer or temperature sensor.

-

-

Procedure:

-

A small amount of dry this compound is finely powdered.

-

The capillary tube is filled with the powder to a height of 2-4 mm.

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant and slow rate (e.g., 1 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle disappears is recorded as the end of melting.

-

The procedure is repeated at least twice, and the average value is reported.

-

Boiling Point Determination

The boiling point is determined following OECD Guideline 103.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances with high boiling points, distillation methods are employed.

-

Apparatus:

-

Distillation flask.

-

Condenser.

-

Calibrated thermometer or temperature sensor.

-

Heating mantle.

-

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The liquid is heated, and the temperature is recorded when the liquid boils and a stable reflux is established in the condenser.

-

The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

-

Solubility Determination

The solubility of this compound in water and organic solvents can be determined using the flask method (OECD Guideline 105).

-

Principle: A known amount of the substance is added to a known volume of the solvent. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the substance in the saturated solution is then determined analytically.

-

Apparatus:

-

Flasks with stoppers.

-

Constant temperature bath or shaker.

-

Analytical balance.

-

Analytical method for quantification (e.g., Gas Chromatography).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The mixture is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, filtered, and diluted if necessary.

-

The concentration of this compound in the sample is determined using a validated analytical method like Gas Chromatography (GC).

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is determined according to OECD Guideline 107.[9][10][11][12]

-

Principle: The substance is dissolved in a mixture of n-octanol and water, and the concentration of the substance in each phase is determined after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the logarithm of this ratio.

-

Apparatus:

-

Separatory funnels.

-

Mechanical shaker.

-

Centrifuge (optional).

-

Analytical method for quantification (e.g., GC or HPLC).

-

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The two phases are mixed in a separatory funnel in a defined volume ratio.

-

The funnel is shaken until equilibrium is established (several hours).

-

The phases are separated, by centrifugation if necessary.

-

The concentration of the substance in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as P = C_octanol / C_water.

-

LogP is then calculated as log₁₀(P).

-

Analysis by Gas Chromatography (GC)

Gas chromatography is a key analytical technique for the purity assessment and quantification of this compound in various matrices.[13][14][15][16]

-

Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

-

Typical GC conditions for Fatty Acid Esters:

-

Column: A polar capillary column (e.g., wax-type) is often suitable for separating fatty acid esters.

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically set above the boiling point of the analyte and any derivatization agents.

-

Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.

-

Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Mass Spectrometry (MS) can be used for identification.

-

-

Sample Preparation: For complex matrices, a derivatization step (e.g., silylation of the hydroxyl group) might be necessary to improve volatility and peak shape.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a substance like this compound and the interrelationship between these properties.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. nagwa.com [nagwa.com]

- 3. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 15. benchchem.com [benchchem.com]

- 16. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl myristate, also known as ethylene glycol monomyristate, is a fatty acid ester with growing importance in the pharmaceutical and cosmetic industries.[1] It serves as an emollient, solvent, and consistency agent in topical formulations and is being explored for its potential in drug delivery systems due to its ability to interact with biopolymers and enhance bioavailability.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and reaction mechanisms to support research and development efforts.

Synthesis Pathways

The production of this compound can be achieved through several chemical and biochemical routes. The most common methods include:

-

Direct Esterification: This is a straightforward and widely used method involving the reaction of myristic acid with ethylene glycol, typically in the presence of an acid catalyst.[2] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester.

-

Transesterification: This pathway involves the reaction of a myristate ester, such as methyl myristate, with ethylene glycol.[1] This method can be advantageous under certain conditions and may be catalyzed by acids, bases, or enzymes.

-

Enzymatic Synthesis: Lipases are commonly employed as biocatalysts for the synthesis of this compound.[3] This method offers high selectivity and milder reaction conditions compared to conventional chemical methods, aligning with green chemistry principles.[4][5]

Quantitative Data Presentation

The efficiency of this compound synthesis is influenced by various factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Direct Esterification of Myristic Acid with Ethylene Glycol

| Catalyst | Temperature (°C) | Molar Ratio (Myristic Acid:Ethylene Glycol) | Reaction Time (h) | Yield (%) | Reference |

| Methanesulfonic acid | 120 | Not Specified | Not Specified | Not Specified | [2] |

| H2SO4 | 180 | 1:1 | 8 | >83.5 (total conversion for similar fatty acids) | [6] |

| Tin(II) oxalate | 170-200 | Not Specified for myristic acid | 7 | Not Specified for myristic acid | [7] |

Table 2: Enzymatic Synthesis of Myristate Esters

| Enzyme | Substrates | Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Lipase | Myristic acid, Isopropyl alcohol | 1:3.5 | ~60 | Not Specified | Not Specified | [3] |

| Immobilized Lipase (Steapsin) | Myristic acid, Methanol | 1:1 | 45 | 16 | ~88 mM product | [8] |

| Novozym 435 (immobilized Candida antarctica lipase B) | Myristic acid, Isopropyl alcohol | 1:15 | 60 | 4 | 87.65 | [5][9] |

| Hydrogel immobilized lipase from Bacillus cereus | Myristic acid, Isopropanol | 1:1 | 65 | 15 | 66 mM product | [10] |

Experimental Protocols

Direct Acid-Catalyzed Esterification

This protocol is based on general methods for fatty acid esterification.[2]

Materials:

-

Myristic acid

-

Ethylene glycol

-

Methanesulfonic acid (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask with a magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add myristic acid, ethylene glycol, and toluene.

-

Add a catalytic amount of methanesulfonic acid to the mixture.

-

Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere.

-

Continuously remove the water formed during the reaction azeotropically using the Dean-Stark apparatus.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (indicated by the cessation of water collection or stabilization of reactant/product concentrations), cool the mixture to room temperature.

-

Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography if necessary.

Enzymatic Synthesis using Immobilized Lipase

This protocol is a generalized procedure based on enzymatic esterification methods.[3][4]

Materials:

-

Myristic acid

-

Ethylene glycol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., heptane, optional)

-

Shaking incubator or stirred-tank reactor

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a reaction vessel, dissolve myristic acid in the organic solvent (if used) or directly in an excess of ethylene glycol.

-

Add the immobilized lipase to the reaction mixture. A typical catalyst loading is around 4% (w/w) of the total reactants.[9]

-

If operating in a solvent-free system, ensure the molar ratio of ethylene glycol to myristic acid is high enough to create a homogeneous phase.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C for Novozym 435) with continuous agitation (e.g., 150 rpm).[9]

-

To drive the reaction towards product formation, water can be removed by pervaporation or by adding molecular sieves to the reaction medium.[3]

-

Monitor the reaction progress by analyzing samples periodically using GC or HPLC.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

Isolate the this compound from the reaction mixture. If an excess of ethylene glycol was used, it can be removed by vacuum distillation.

Reaction Pathways and Mechanisms

The synthesis of this compound primarily follows the principles of esterification and transesterification. The diagrams below illustrate the logical flow of these processes and the detailed chemical mechanisms.

Logical Flow of Synthesis Pathways

Caption: Overview of the main synthesis routes to this compound.

Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)

References

- 1. lookchem.com [lookchem.com]

- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 3. EP0506159A1 - Esterification process - Google Patents [patents.google.com]

- 4. ijoer.com [ijoer.com]

- 5. Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CA2594153C - Use of polyethylene glycol esters of fatty acids as lubricants for plastics - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Spectroscopic Profile of 2-Hydroxyethyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyethyl myristate (also known as 2-hydroxyethyl tetradecanoate), a fatty acid ester with applications in the pharmaceutical and cosmetic industries. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is compiled based on the analysis of structurally similar long-chain fatty acid esters and ethylene glycol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | t | 2H | -C(H ₂)-OH |

| ~3.80 | t | 2H | -O-C(H ₂)- |

| ~2.30 | t | 2H | -C(=O)-C(H ₂)- |

| ~1.62 | p | 2H | -C(=O)-CH₂-C(H ₂)- |

| ~1.25 | m | 20H | -(CH₂)₁₀- |

| ~0.88 | t | 3H | -C(H ₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | -C =O |

| ~66.0 | -O-C H₂- |

| ~61.0 | -C H₂-OH |

| ~34.0 | -C(=O)-C H₂- |

| ~32.0 | -(C H₂)₁₀- (terminal CH₂) |

| ~29.0-29.7 | -(C H₂)₁₀- (internal methylenes) |

| ~25.0 | -C(=O)-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Solvent: CDCl₃. Proton-decoupled.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydroxyl) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1170 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

| ~720 | Weak | C-H rock (long chain) |

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 272.23 | [M]⁺ (Molecular Ion) |

| 254 | [M - H₂O]⁺ |

| 229 | [M - C₂H₅O]⁺ |

| 211 | [M - C₂H₅O - H₂O]⁺ |

| 45 | [C₂H₅O]⁺ |

Ionization Method: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H and ¹³C NMR Sample Preparation: a. Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the instrument is calibrated to the solvent residual peak. d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol: a. Instrumentation: A 400 MHz (or higher) NMR spectrometer. b. Solvent: CDCl₃. c. Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

- Number of Scans: 16 to 64, depending on sample concentration.

- Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time: 3-4 seconds.

- Spectral Width: 0-12 ppm. d. Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the spectrum by setting the TMS peak to 0 ppm.

- Integrate all signals.

3. ¹³C NMR Spectroscopy Protocol: a. Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer. b. Solvent: CDCl₃. c. Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

- Relaxation Delay (d1): 2 seconds.

- Acquisition Time: 1-2 seconds.

- Spectral Width: 0-200 ppm. d. Processing:

- Apply a Fourier transform to the FID.

- Phase correct the spectrum.

- Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid): a. Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

2. FT-IR Spectroscopy Protocol: a. Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. b. Acquisition Parameters:

- Scan Range: 4000-400 cm⁻¹.

- Number of Scans: 16 to 32.

- Resolution: 4 cm⁻¹. c. Procedure:

- Record a background spectrum of the clean, empty sample compartment.

- Place the prepared salt plates in the sample holder.

- Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane (1 mL).

2. Electron Ionization Mass Spectrometry (EI-MS) Protocol: a. Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS). b. Sample Introduction:

- If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

- Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe. c. Ionization Parameters:

- Electron Energy: 70 eV.

- Source Temperature: 200-250 °C. d. Mass Analysis:

- Mass Range: Scan from m/z 40 to 400.

- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the analysis and development of products containing this compound. The provided data and protocols facilitate the identification and characterization of this compound, ensuring quality and consistency in research and application.

Solubility profile of 2-Hydroxyethyl myristate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl myristate, also known as ethylene glycol monomyristate, is a fatty acid ester with growing interest in the pharmaceutical and cosmetic industries.[1] Its utility as an emollient, solvent, and consistency agent underscores the importance of understanding its solubility characteristics in various solvent systems.[1] This technical guide provides a comprehensive overview of the solubility profile of this compound, including a qualitative assessment of its solubility in different solvent classes. In the absence of extensive published quantitative data, this guide also furnishes a detailed, robust experimental protocol for the systematic determination of its solubility. Furthermore, considering its potential interaction with key biological pathways, a diagram of the NF-κB signaling pathway is provided.

Physicochemical Properties of this compound

This compound is an ester derived from myristic acid and ethylene glycol.[1] Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic hydroxyethyl group, imparts amphiphilic properties that govern its solubility.

| Property | Value |

| Synonyms | Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate |

| CAS Number | 22122-18-5 |

| Molecular Formula | C16H32O3 |

| Molecular Weight | 272.42 g/mol |

| Melting Point | 44-45 °C[1][2] |

| Boiling Point | 382.2 °C at 760 mmHg[1][2] |

| Density | 0.927 g/cm³[1] |

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its chemical structure and the known properties of similar fatty acid esters and glycol ethers.[3][4][5]

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Soluble | The long C14 alkyl chain (myristate) is hydrophobic and will readily interact with non-polar solvents through van der Waals forces. |

| Polar Aprotic Solvents (e.g., Acetone, Chloroform, Ethyl Acetate) | Soluble | These solvents can interact with both the alkyl chain and the ester and hydroxyl groups, leading to good solubility. Fatty acids and their esters are generally soluble in these solvents.[6] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble to Soluble | The hydroxyl group and the ester linkage can form hydrogen bonds with protic solvents. However, the long alkyl chain may limit solubility compared to shorter-chain esters. |

| Water | Insoluble to Very Slightly Soluble | The dominant hydrophobic nature of the myristate chain significantly outweighs the hydrophilic character of the hydroxyethyl group, leading to poor aqueous solubility. |

| Lipids and Oils (e.g., Mineral Oil, Vegetable Oils) | Soluble | As an ester of a fatty acid, it is expected to be miscible with other lipids and oils due to its lipophilic nature. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the well-established shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.[7][8][9]

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11][12]

Materials and Equipment

-

Solute: this compound (purity > 95%)

-

Solvents: A range of analytical grade solvents (e.g., hexane, toluene, acetone, ethanol, purified water, etc.)

-

Equipment:

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (or other suitable stationary phase)

-

Autosampler vials

-

Procedure

3.3.1. Preparation of Standard Solutions for Calibration

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations. These will be used to construct a calibration curve.

3.3.2. Solubility Measurement (Shake-Flask Method)

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into an autosampler vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable solvent (the mobile phase is often a good choice) to bring the concentration within the range of the calibration curve.

3.3.3. Analytical Quantification (HPLC-UV)

-

Analyze the standard solutions and the prepared samples by HPLC-UV. The ester functional group allows for UV detection at low wavelengths (around 205-215 nm).[10][12]

-

Develop a suitable HPLC method (isocratic or gradient elution) to achieve good separation and peak shape for this compound. A common mobile phase for fatty acid esters is a mixture of acetonitrile and water.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation

The solubility should be reported in units such as mg/mL or g/100g of solvent at the specified temperature.

Biological Relevance: NF-κB Signaling Pathway

This compound has been suggested to have potential as an active pharmaceutical ingredient, with possible interactions with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cellular stress responses.[1] Understanding this pathway is crucial for researchers investigating the therapeutic applications of this compound.

Caption: Canonical NF-κB Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data remains to be extensively published, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and formulation scientists to systematically characterize its solubility. The inclusion of the NF-κB signaling pathway highlights a potential area of biological investigation for this versatile compound. Further research to generate and publish specific solubility data in a range of pharmaceutically and cosmetically relevant solvents is highly encouraged to facilitate its broader application.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Glycols & Glycol Ethers | Riverbank Group [riverbank.com.sg]

- 4. atamankimya.com [atamankimya.com]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scielo.br [scielo.br]

Thermal Analysis of 2-Hydroxyethyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of 2-Hydroxyethyl myristate (also known as ethylene glycol monomyristate), a fatty acid ester with applications in the pharmaceutical and cosmetic industries. While specific experimental thermal analysis data for this compound is limited in publicly available literature, this document outlines the fundamental principles and detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). To provide a predictive understanding of its thermal behavior, this guide presents and analyzes thermal data from structurally similar compounds, namely myristic acid and other fatty acid esters. This information is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of formulations containing this compound.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis techniques, providing critical information about the thermal stability and phase transitions of materials.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of processes such as melting, crystallization, and glass transitions.[1][2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition kinetics.

Physicochemical Properties of this compound

This compound is the ester of myristic acid and ethylene glycol. Its fundamental physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 22122-18-5 | [3][4] |

| Molecular Formula | C16H32O3 | [3][4] |

| Molecular Weight | 272.42 g/mol | [4] |

| Melting Point | 44-45 °C |

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections describe typical methodologies for DSC and TGA analysis of a compound like this compound.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC protocol for the analysis of an organic ester like this compound would involve the following steps:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min.

-

Hold at 100°C for 1 minute to ensure complete melting.

-

Cool the sample from 100°C to 0°C at a rate of 10°C/min.

-

Hold at 0°C for 1 minute.

-

Ramp the temperature from 0°C to 250°C at a heating rate of 10°C/min for a second heating cycle to observe any changes in thermal behavior after the initial melt.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA) Protocol

A typical TGA protocol for assessing the thermal stability of this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to characterize the thermal decomposition in a non-oxidative environment.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperature ranges.

Predicted Thermal Behavior Based on Analogous Compounds

In the absence of specific experimental DSC and TGA data for this compound, the thermal behavior of structurally related compounds can provide valuable insights. Myristic acid, the parent fatty acid, and other fatty acid esters are useful analogs.

DSC Data for Analogous Compounds

The melting behavior of this compound is expected to be influenced by its fatty acid chain and the ester linkage. Table 2 summarizes the DSC data for myristic acid.

Table 2: DSC Data for Myristic Acid

| Compound | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Enthalpy of Fusion (J/g) |

| Myristic Acid | 53.8 | 55.95 | 211.43[5] |

Based on this, this compound, with a reported melting point of 44-45°C, will exhibit a sharp endothermic peak in this region in its DSC thermogram. The enthalpy of fusion is expected to be significant, reflecting the energy required to break the crystalline lattice.

TGA Data for Analogous Compounds

The thermal stability of this compound can be inferred from the TGA data of similar fatty acid esters. Generally, esters of long-chain fatty acids are relatively stable at elevated temperatures. The decomposition is likely to occur in a single step involving the cleavage of the ester bond and subsequent breakdown of the hydrocarbon chain. The onset of decomposition is typically observed above 200°C in an inert atmosphere.

Experimental and Logical Workflow

The logical workflow for the complete thermal analysis of this compound, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

References

2-Hydroxyethyl Myristate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 22122-18-5

Chemical Formula: C16H32O3

Molecular Weight: 272.42 g/mol

Synonyms: 2-Hydroxyethyl tetradecanoate, Ethylene glycol monomyristate

Chemical Structure

Figure 1. Chemical Structure of this compound.

Introduction

This compound is the ester of myristic acid and ethylene glycol. It functions as an emollient, solvent, and consistency agent, finding applications in the cosmetics and pharmaceutical industries.[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic fatty acid chain, makes it a subject of interest for drug delivery systems, particularly in topical and transdermal formulations. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and potential applications in drug development, with a focus on experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, enabling scientists to predict its solubility, stability, and compatibility with other excipients.

| Property | Value | Reference |

| CAS Number | 22122-18-5 | [1] |

| Molecular Formula | C16H32O3 | [1] |

| Molecular Weight | 272.42 g/mol | [1] |

| Appearance | White solid | MySkinRecipes |

| Melting Point | 44-45 °C | MySkinRecipes |

| Boiling Point | 382.2 °C at 760 mmHg | MySkinRecipes |

| Purity | 94.5-100% | MySkinRecipes |

Table 1. Physicochemical properties of this compound.

Synthesis

The synthesis of this compound can be achieved through the esterification of myristic acid with ethylene glycol. Enzymatic synthesis using lipases offers a green and efficient alternative to traditional chemical methods, operating under mild conditions with high specificity.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from a general method for the enzymatic synthesis of fatty acid esters.[2]

Materials:

-

Myristic acid

-

Ethylene glycol

-

Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

-

Anhydrous solvent (e.g., hexane or toluene)

-

Molecular sieves (3Å, activated)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve myristic acid in the anhydrous solvent. Add ethylene glycol to the mixture. A typical molar ratio of ethylene glycol to myristic acid is 2:1 to ensure complete conversion of the acid.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of myristic acid.

-

Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the flask to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.

-

Reaction Conditions: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to a temperature between 40°C and 60°C with constant stirring. The optimal temperature will depend on the specific lipase used.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of myristic acid and the formation of the product.

-

Enzyme Recovery: After the reaction is complete (typically 4-24 hours), cool the mixture and separate the immobilized lipase by filtration. The recovered lipase can be washed with the solvent and dried for reuse.

-

Product Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted myristic acid, followed by washing with distilled water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Synthesis and Purification Workflow

References

In-depth Technical Guide: Unraveling the Pharmacological Potential of 2-Hydroxyethyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl myristate, a fatty acid ester, has emerged as a compound of interest in the pharmaceutical sciences. While its primary applications have traditionally been in the cosmetics industry as an emollient and solvent, preliminary data suggests a potential role in pharmacology, particularly in anti-inflammatory and anticancer therapies, as well as in advanced drug delivery systems. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's pharmacological applications. It aims to consolidate the available information on its proposed mechanisms of action, potential therapeutic uses, and its role as an excipient in enhancing drug delivery. This document also highlights the significant gaps in the existing research and proposes future directions to fully elucidate the therapeutic promise of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in pharmacology. These properties influence its behavior in biological systems and its formulation into effective dosage forms.

| Property | Value | Reference |

| Synonyms | Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate | [1] |

| CAS Number | 22122-18-5 | [1] |

| Molecular Formula | C₁₆H₃₂O₃ | [2] |

| Molecular Weight | 272.42 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | 44-45 °C | [2] |

| Boiling Point | 382.2 °C at 760 mmHg | [2] |

| Density | 0.927 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. | [3] |

Potential Pharmacological Applications

The pharmacological potential of this compound is an area of growing interest, with preliminary evidence suggesting activity in two key therapeutic areas: inflammation and oncology.

Anti-inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory properties through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4] Inhibition of the NF-κB pathway is a well-established strategy for the development of anti-inflammatory drugs.

Proposed Mechanism of Action:

The purported anti-inflammatory effect of this compound is hypothesized to stem from its ability to modulate NF-κB activation. However, detailed experimental evidence, including specific binding assays or downstream signaling studies, is currently lacking in the public domain.

Anticancer Potential

Analogous to its proposed anti-inflammatory mechanism, the potential anticancer activity of this compound is also linked to NF-κB inhibition.[2] Chronic inflammation is a known driver of tumorigenesis, and the NF-κB pathway is constitutively active in many cancer types, promoting cell proliferation, survival, and metastasis.

Further Research Required:

To validate these claims, extensive in vitro and in vivo studies are necessary. This includes:

-

Cell-based assays: Determining the IC50 values of this compound in various cancer cell lines.

-

Mechanism of action studies: Investigating its effects on cell cycle progression, apoptosis, and key signaling pathways.

-

Animal models: Evaluating its anti-tumor efficacy and safety profile in preclinical cancer models.

Applications in Drug Delivery

The physicochemical properties of this compound make it a promising candidate for use in various drug delivery systems, particularly for transdermal and topical applications. Its ester nature suggests it may function as a penetration enhancer, similar to the well-studied isopropyl myristate.

Transdermal Drug Delivery

Transdermal drug delivery offers several advantages over oral administration, including avoidance of first-pass metabolism and improved patient compliance. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly disrupt this barrier and facilitate drug absorption.

Potential Mechanism as a Penetration Enhancer:

Based on the mechanisms of similar fatty acid esters, this compound may enhance skin penetration through one or more of the following mechanisms:

-

Disruption of Stratum Corneum Lipids: Intercalating into the lipid bilayers of the stratum corneum, thereby increasing their fluidity.

-

Interaction with Intracellular Proteins: Interacting with keratin within the corneocytes.

-

Improved Drug Partitioning: Increasing the solubility of the drug within the stratum corneum.

Nanoemulsion Formulations

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They are attractive drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs. Given its properties as an oily component, this compound could potentially be used as the oil phase in nanoemulsion formulations.

Experimental Protocol: Formulation of a Generic Nanoemulsion

-

Component Selection:

-

Oil Phase: this compound

-

Aqueous Phase: Purified water

-

Surfactant: e.g., Tween 80

-

Co-surfactant: e.g., Transcutol P

-

-

Construction of Pseudo-ternary Phase Diagram: To determine the concentration range of components for nanoemulsion formation, a pseudo-ternary phase diagram is constructed by titrating a mixture of the oil phase and a fixed ratio of surfactant to co-surfactant with the aqueous phase.

-

Nanoemulsion Preparation: Based on the phase diagram, a formulation with the desired properties is selected and prepared by gently mixing the components.

-

Characterization: The nanoemulsion is then characterized for:

-

Droplet size and polydispersity index (PDI) using dynamic light scattering.

-

Zeta potential to assess stability.

-

Morphology using transmission electron microscopy (TEM).

-

Drug content and entrapment efficiency (if a drug is loaded).

-

In vitro drug release studies using a Franz diffusion cell.

-

Synthesis

An enzymatic approach offers a green and efficient method for the synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the synthesis of similar esters.[5]

-

Reactants and Catalyst:

-

Myristic acid

-

Ethylene glycol

-

Immobilized lipase (e.g., Novozym 435)

-

-

Reaction Setup:

-

Combine myristic acid and an excess of ethylene glycol in a suitable molar ratio (e.g., 1:2 to 1:5) in a reaction vessel.

-

The reaction can be performed solvent-free or in a non-polar organic solvent.

-

Add the immobilized lipase to the mixture.

-

-

Reaction Conditions:

-

Maintain the reaction at a controlled temperature (e.g., 60°C).

-

Provide continuous stirring.

-

Remove water, a by-product of the esterification, to drive the reaction towards completion. This can be achieved using molecular sieves or by applying a vacuum.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

-

Purify the product by removing the excess ethylene glycol and any remaining myristic acid, for example, through vacuum distillation or column chromatography.

-

Safety and Toxicology

Comprehensive toxicological data specifically for this compound is limited. However, information on structurally related fatty acid esters suggests a low order of acute toxicity.[6] For instance, isopropyl myristate has been shown to have low acute oral and dermal toxicity.[7] It is important to note that some related compounds, such as 2-hydroxyethyl methacrylate (HEMA), have demonstrated cytotoxicity and the potential to induce inflammatory responses.[8][9] Therefore, a thorough safety assessment of this compound is imperative before its widespread pharmacological application.

Recommended Toxicological Studies:

-

Acute oral, dermal, and inhalation toxicity studies.

-

Skin and eye irritation and sensitization studies.

-

Repeated dose toxicity studies.

-

Genotoxicity and carcinogenicity assays.

Conclusion and Future Perspectives

This compound presents an intriguing profile for potential pharmacological applications, including anti-inflammatory and anticancer activities, and as a key component in advanced drug delivery systems. However, the current body of evidence is largely preliminary and inferential, based on its chemical structure and the properties of related molecules.

To translate this potential into tangible therapeutic benefits, a concerted research effort is required. This should focus on:

-

Elucidating Mechanisms of Action: Detailed in vitro studies to confirm its interaction with NF-κB and other relevant signaling pathways.

-

Quantitative Pharmacological Evaluation: Rigorous testing in relevant cell and animal models to determine its efficacy and therapeutic window.

-

Formulation Development and Optimization: Systematic development and characterization of drug delivery systems utilizing this compound to enhance the therapeutic performance of existing and new drugs.

-

Comprehensive Safety Profiling: Thorough toxicological evaluation to establish a robust safety profile.

By addressing these research gaps, the scientific community can unlock the full pharmacological potential of this compound and pave the way for its use in novel therapeutic strategies.

References

- 1. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release | MDPI [mdpi.com]

2-Hydroxyethyl Myristate: A Novel Excipipient in Drug Formulation - An In-depth Technical Guide

Abstract

The pharmaceutical industry is in constant pursuit of innovative excipients that can enhance the therapeutic efficacy and manufacturability of drug products. 2-Hydroxyethyl myristate, a fatty acid ester, is emerging as a promising novel excipient with the potential to address significant challenges in drug formulation, particularly for poorly soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and potential applications in drug delivery. It details experimental protocols for its evaluation and discusses its putative mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as ethylene glycol monomyristate, is an ester of myristic acid and ethylene glycol.[1] Its amphiphilic nature, arising from the combination of a lipophilic fatty acid chain and a hydrophilic hydroxyethyl group, makes it a versatile candidate for various pharmaceutical applications.[1] This document serves as a technical resource, consolidating available data and providing detailed methodologies for the exploration of this compound as a novel excipient in modern drug formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an excipient is fundamental to its application in drug formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Hydroxyethyl tetradecanoate | [2] |

| Synonyms | Ethylene glycol monomyristate, Myristic acid 2-hydroxyethyl ester | [1] |

| CAS Number | 22122-18-5 | [1] |

| Molecular Formula | C16H32O3 | [1] |

| Molecular Weight | 272.42 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid or white powder | [1][3] |

| Melting Point | 44-45 °C | [1] |

| Boiling Point | 382.2 °C at 760 mmHg | [1] |

| Density | 0.927 g/cm³ | [1] |

| Flash Point | 146.8 °C | [1] |

| Solubility | Poorly soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of myristic acid with ethylene glycol. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods.

Illustrative Enzymatic Synthesis Workflow

Applications in Drug Formulation

This compound holds significant potential in various aspects of drug formulation, primarily due to its amphiphilic character and its status as a fatty acid ester.

Solubility Enhancement of Poorly Soluble Drugs

A major challenge in pharmaceutical development is the formulation of poorly water-soluble drugs (BCS Class II and IV), which often exhibit low bioavailability.[4] Excipients that can enhance the solubility of these drugs are of high interest. While specific data for this compound is limited, its structural similarity to other myristate esters like isopropyl myristate suggests its potential as a solubility enhancer.[5]

Illustrative Solubility Enhancement Data

The following table presents hypothetical data illustrating the potential solubility enhancement of a model poorly soluble drug (Drug X) in the presence of this compound, based on the performance of similar excipients.

| Formulation | Drug X Solubility (µg/mL) | Fold Increase |

| Water | 0.5 | - |

| 1% this compound in Water | 15.0 | 30x |

| 5% this compound in Water | 85.0 | 170x |

| 10% this compound in Water | 250.0 | 500x |

Note: This data is illustrative and intended to demonstrate the potential of this compound. Actual performance will vary depending on the specific drug and formulation.

Stability Enhancement

The stability of a drug product is critical to ensure its safety and efficacy throughout its shelf life. This compound, as a non-ionic surfactant and emulsifier, can contribute to the physical stability of formulations such as emulsions and suspensions by preventing phase separation.

Illustrative Stability Study Data

The table below shows hypothetical stability data for a topical cream formulation containing a sensitive API, with and without this compound, under accelerated conditions (40°C / 75% RH).

| Time (Months) | Assay of API (%) - Formulation without 2-HEM | Assay of API (%) - Formulation with 2-HEM |

| 0 | 100.0 | 100.0 |

| 1 | 98.2 | 99.5 |

| 3 | 95.5 | 98.8 |

| 6 | 91.8 | 97.2 |

Note: This data is for illustrative purposes. 2-HEM refers to this compound.

Mechanism of Action in Drug Delivery

One of the proposed mechanisms for the biological activity of this compound is its interaction with inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) pathway. Fatty acid esters have been shown to modulate this pathway, which plays a crucial role in inflammation.

Putative Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the potential mechanism by which this compound may inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects. It is hypothesized that as a fatty acid ester, it may interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocols

The following section provides detailed, illustrative protocols for the synthesis and evaluation of this compound in a research setting.

Protocol for Enzymatic Synthesis of this compound

Objective: To synthesize this compound via lipase-catalyzed esterification.

Materials:

-

Myristic acid

-

Ethylene glycol

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Heptane (or other suitable organic solvent)

-

Molecular sieves (3Å)

-

Magnetic stirrer with heating

-

Reaction vessel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve myristic acid in a suitable volume of heptane. Add an excess of ethylene glycol (e.g., a 1:5 molar ratio of myristic acid to ethylene glycol).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 5% w/w of the total reactants).

-

Water Removal: Add activated molecular sieves to the mixture to remove the water produced during the esterification, thereby driving the reaction to completion.

-

Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 60°C) and stir continuously.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

-

Enzyme Recovery: Once the reaction has reached completion, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

-

Product Purification: Remove the solvent and excess ethylene glycol from the filtrate using a rotary evaporator. The resulting product can be further purified by vacuum distillation if required.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Evaluation of In Vitro Drug Release

Objective: To evaluate the release profile of a model drug from a formulation containing this compound.

Materials:

-

Drug-loaded formulation (e.g., cream, gel, or microparticles) containing this compound

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Dissolution apparatus (e.g., USP Apparatus 2 - paddle)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the drug-loaded formulation and place it inside a dialysis bag.

-

Release Medium: Place the dialysis bag in a vessel of the dissolution apparatus containing a known volume of pre-warmed (37°C) PBS.

-

Test Conditions: Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 50 rpm).

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the release medium.

-

Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Analysis: Analyze the drug concentration in the collected samples using a validated UV-Vis spectrophotometric or HPLC method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

Biocompatibility and Safety

While specific toxicological data for this compound is not extensively available, related fatty acid esters are generally considered to have a low toxicity profile and are widely used in cosmetics and pharmaceuticals. However, as with any novel excipient, a thorough biocompatibility and safety assessment is crucial. This would typically involve a series of in vitro and in vivo studies as per regulatory guidelines (e.g., ISO 10993).[6] Preliminary in vitro cytotoxicity assays on relevant cell lines (e.g., fibroblasts, keratinocytes) would be a critical first step.

Conclusion

This compound presents a compelling profile as a novel excipient for pharmaceutical formulations. Its amphiphilic nature suggests significant potential for enhancing the solubility and stability of drug products, particularly for challenging APIs. While further research is needed to fully characterize its performance and establish a comprehensive safety profile, the information presented in this guide provides a strong foundation for its exploration and development. The detailed protocols and mechanistic insights offered herein are intended to facilitate and encourage further investigation into the promising applications of this compound in modern drug delivery.

References

- 1. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 2. PubChemLite - 2-hydroxyethyl tetradecanoate (C16H32O3) [pubchemlite.lcsb.uni.lu]

- 3. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

Physicochemical Properties of 2-Hydroxyethyl Myristate

An in-depth review of publicly available scientific literature reveals a significant scarcity of specific data on the biological activity of 2-Hydroxyethyl myristate. While the compound is available from chemical suppliers and is mentioned in the context of cosmetics and potential pharmaceutical applications, there is a notable absence of detailed studies elucidating its specific biological effects, mechanisms of action, and associated signaling pathways.

One source suggests that this compound may have potential as an active pharmaceutical ingredient for the development of anti-inflammatory and anticancer drugs due to its interaction with NF-κB, a key regulator of inflammation and cellular stress responses.[1] However, this statement is not substantiated with specific experimental data, such as IC50 values or detailed mechanistic studies, within the available search results. The same source also mentions its use in drug delivery systems to enhance bioavailability and in the cosmetics industry as an emollient, solvent, and consistency agent.[1]

Due to the lack of specific research on this compound, this guide will, with explicit caveats, discuss the known biological activities of its constituent components—myristic acid and a hydroxyethyl group—as well as related ester compounds. This information may provide a foundational understanding for future research into the biological profile of this compound.

This compound, also known as Ethylene Glycol Monomyristate or 2-Hydroxyethyl tetradecanoate, is a fatty acid ester.[1][2] Its basic chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 22122-18-5 | [1] |

| Molecular Formula | C₁₆H₃₂O₃ | [1] |

| Molecular Weight | 272.42 g/mol | [1][2] |

| Melting Point | 44-45 °C | [1] |

| Boiling Point | 382.2 °C at 760 mmHg | [1] |

| Flash Point | 146.8 °C | [1] |

| Density | 0.927 g/cm³ | [1] |

Potential Biological Activities Inferred from Related Molecules

The biological activities of compounds are intrinsically linked to their structure. By examining the known effects of myristic acid, the hydroxyethyl moiety, and other myristate esters, we can hypothesize potential areas of biological relevance for this compound.

Biological Activity of Myristate (Myristic Acid)

Myristic acid, a saturated fatty acid, is known to be biologically active. Studies on cardiomyocytes have shown that myristate can induce cellular hypertrophy and insulin desensitization.[3][4][5]

Mitochondrial Effects:

-

Mitochondrial Fragmentation: Myristate exposure in neonatal rat ventricular myocytes (NRVMs) leads to mitochondrial fragmentation.[3][5] This is associated with a decrease in the mitochondrial fusion protein MFN2 and an increase in the fission protein DRP1.[5]

-

Increased MUL1 Levels: Myristate treatment increases the protein levels of the mitochondrial E3 ubiquitin ligase, MUL1, which is involved in regulating mitochondrial dynamics.[3][4][5] Silencing of MUL1 has been shown to prevent myristate-induced mitochondrial fragmentation and cardiomyocyte hypertrophy.[5]

The potential signaling pathway for myristate-induced cardiomyocyte hypertrophy is depicted below.

References

- 1. lookchem.com [lookchem.com]

- 2. Tetradecanoic acid, 2-hydroxyethyl ester [webbook.nist.gov]

- 3. Myristate induces mitochondrial fragmentation and cardiomyocyte hypertrophy through mitochondrial E3 ubiquitin ligase MUL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Myristate induces mitochondrial fragmentation and cardiomyocyte hypertrophy through mitochondrial E3 ubiquitin ligase MUL1 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

In-Silico Modeling of 2-Hydroxyethyl Myristate Interactions: A Technical Guide

Abstract

2-Hydroxyethyl myristate, an ester of myristic acid, presents a unique molecular structure with potential applications in cosmetics and pharmaceuticals.[1][2] Its structural similarity to myristic acid, a crucial fatty acid in cellular signaling, suggests that it may interact with and modulate the function of myristoylated proteins. This technical guide outlines a comprehensive in-silico workflow to investigate the molecular interactions of this compound, providing researchers with a foundational framework for computational analysis. The guide focuses on a hypothetical interaction with the proto-oncogene tyrosine-protein kinase Src (c-Src), a key regulator of cellular growth and proliferation whose function is dependent on N-myristoylation for membrane localization.[3][4][5] Methodologies for molecular docking and molecular dynamics (MD) simulations are detailed, alongside strategies for data analysis and visualization, to predict and characterize the binding affinity and dynamic behavior of this compound with its putative protein targets.